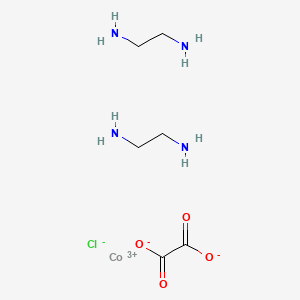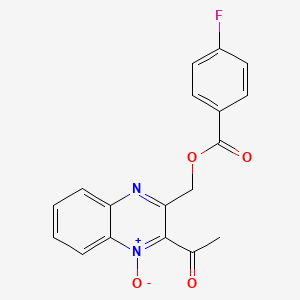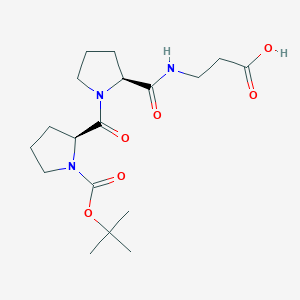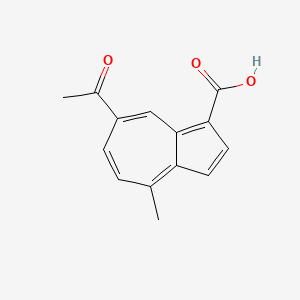
7-Acetyl-4-methylazulene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-4-methylazulene-1-carboxylic acid is a compound belonging to the class of azulene-type sesquiterpenoids. Azulene derivatives are known for their vibrant blue color and are found in various natural sources, including mushrooms like Lactarius deliciosus . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-4-methylazulene-1-carboxylic acid typically involves the extraction and fractionation of natural sources, such as the edible mushroom Lactarius deliciosus . The process includes:
Extraction: Freshly collected mushrooms are extracted with methanol.
Chromatography: The extract undergoes repetitive chromatography on Sephadex LH-20 to isolate the desired compound.
Purification: Further purification is achieved using silica gel chromatography with a solvent mixture of dichloromethane and methanol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-4-methylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the azulene core.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
7-Acetyl-4-methylazulene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying azulene derivatives and their reactivity.
Medicine: Its potential biological activities, including antibacterial properties, suggest possible therapeutic applications.
Industry: The vibrant blue color of azulene derivatives makes them useful in dye and pigment industries.
Wirkmechanismus
The mechanism of action of 7-acetyl-4-methylazulene-1-carboxylic acid involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The compound’s molecular targets include bacterial enzymes and membrane proteins, which are essential for cell viability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Isopropenyl-4-methyl-azulene-1-carboxylic acid
- 15-Hydroxy-3,6-dihydrolactarazulene
- 7-Acetyl-4-methylazulene-1-carbaldehyde
Uniqueness
7-Acetyl-4-methylazulene-1-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown moderate antibacterial activity, highlighting its potential in antimicrobial research .
Eigenschaften
CAS-Nummer |
928301-37-5 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
7-acetyl-4-methylazulene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-10(9(2)15)7-13-11(8)5-6-12(13)14(16)17/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
CJVPHJXVLKAKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
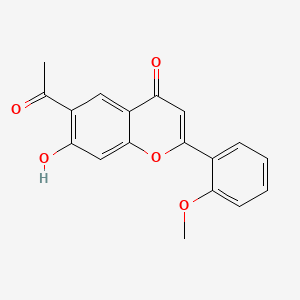
![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
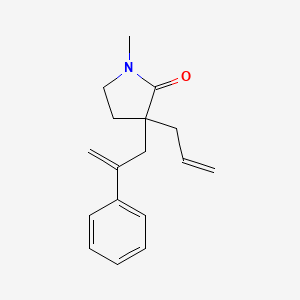

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
